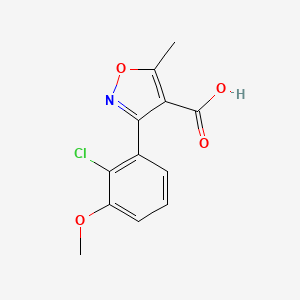
5-methyl-2-(3-nitrophenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(3-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by a methyl group at the 5-position and a nitrophenyl group at the 2-position of the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(3-nitrophenyl)-1H-imidazole typically involves the reaction of 3-nitrobenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the imidazole ring. The reaction conditions often include heating the mixture to a temperature range of 80-100°C and maintaining the pH at an acidic level to facilitate the formation of the imidazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can enhance the overall efficiency of the production process.
化学反应分析
Types of Reactions
5-Methyl-2-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Reduction: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-methyl-2-(3-aminophenyl)-1H-imidazole.
Reduction: Formation of 5-methyl-2-(3-nitrosophenyl)-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
5-Methyl-2-(3-nitrophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 5-methyl-2-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can coordinate with metal ions or form π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-Methyl-2-(2-nitrophenyl)-1H-imidazole
- 5-Methyl-2-(4-nitrophenyl)-1H-imidazole
- 2-Phenyl-1H-imidazole
Uniqueness
5-Methyl-2-(3-nitrophenyl)-1H-imidazole is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to other similar compounds.
属性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
5-methyl-2-(3-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-11-10(12-7)8-3-2-4-9(5-8)13(14)15/h2-6H,1H3,(H,11,12) |
InChI 键 |
YSSXYIFYBATBCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



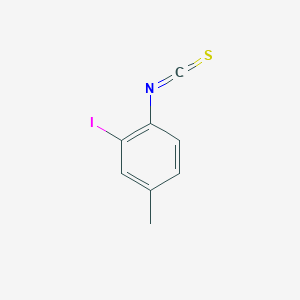
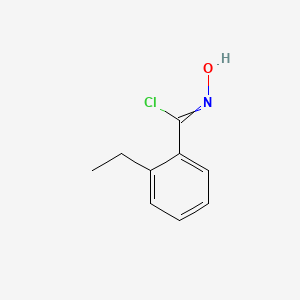

![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
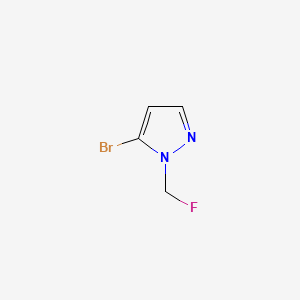
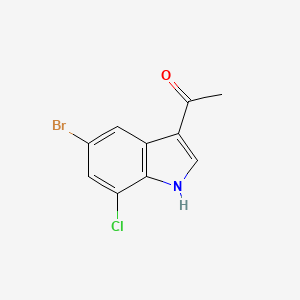


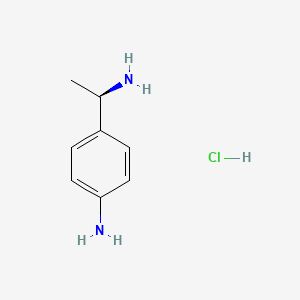
![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)

